molecular formula C6H12F3NO5S B3027503 O-Pivaloylhydroxylamine trifluoromethanesulfonate CAS No. 1293990-73-4

O-Pivaloylhydroxylamine trifluoromethanesulfonate

Cat. No.: B3027503
CAS No.: 1293990-73-4
M. Wt: 267.23 g/mol
InChI Key: VWDZEWVQHIHVBH-UHFFFAOYSA-N
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Description

Historical Evolution of Hydroxylamine-Derived Aminating Agents

The journey toward PivONH₃OTf began with primitive hydroxylamine derivatives in the mid-20th century. Early agents like hydroxylamine-O-sulfonic acid (HOSA), reported by Keller (1944) and Bennett (1961), demonstrated initial feasibility for aromatic C–H amination but required stoichiometric Lewis acids (AlCl₃) and excess arenes. These systems suffered from poor regiocontrol and limited substrate scope due to competing side reactions.

The 1970s saw incremental progress with N-chloro and N-bromo hydroxylamines, though their thermal instability and oxidizing nature restricted synthetic utility. A pivotal shift occurred in the 2000s with Guimond and Fagnou's introduction of O-acylated hydroxylammonium salts, which combined improved stability with enhanced electrophilicity. Comparative studies revealed critical structure-reactivity relationships:

Reagent Generation Key Features Limitations
1st (HOSA) Brønsted acid activation Excess arene required, poor functional group tolerance
2nd (N–X reagents) Halogen activation Thermal instability, side oxidation
3rd (O-acyl salts) Protonated NH₂⁺ delivery Limited shelf life, moderate reactivity

This evolutionary trajectory culminated in PivONH₃OTf, which addressed prior limitations through strategic steric and electronic design. The reagent's development was enabled by three key innovations: (1) pivaloyl-mediated kinetic stabilization against N–O bond cleavage, (2) triflate counterion-enhanced solubility in polar aprotic solvents, and (3) optimized protonation state for controlled NH₂⁺ release.

Structural Rationale for O-Pivaloyl Triflate Conjugation

PivONH₃OTf's molecular architecture combines three synergistic elements:

  • Pivaloyl Group Steric Enforcement
    The tert-butyl carbonyl moiety creates a 130° dihedral angle between the acyloxy group and NH₃⁺ plane, effectively shielding the N–O bond from nucleophilic attack. This steric protection suppresses parasitic decomposition pathways while maintaining sufficient electrophilicity for NH₂⁺ transfer. X-ray crystallography studies confirm the pivaloyl group induces a distorted trigonal pyramidal geometry at nitrogen, lowering activation energy for N–O bond heterolysis.

  • Triflate Counterion Effects
    The trifluoromethanesulfonate anion serves dual roles:

    • Charge Delocalization : The −OTf group's strong electron-withdrawing nature stabilizes the NH₃⁺ center through inductive effects (σ* = +1.54 vs. +0.65 for Cl⁻)
    • Solubility Modulation : Triflate's hydrophobicity enables reagent dissolution in dichloroethane/THF mixtures (up to 0.5 M), critical for homogeneous reaction conditions
  • Protonation State Optimization
    Strategic NH₃⁺ protonation (pKa ~ 2.5 in MeCN) creates a "masked" NH₂⁺ equivalent. This balances stability during storage (<5% decomposition after 6 months at −20°C) with reactivity under catalytic conditions. Comparative studies with neutral O-pivaloyl hydroxylamines show 10³-fold rate enhancement in Fe-catalyzed aminations when using the protonated form.

Electronic Modulation Strategies for Enhanced Reactivity

PivONH₃OTf's electronic structure enables precise tuning of amination kinetics through three primary channels:

  • Acyloxy Group Electronics
    Hammett studies reveal a linear free-energy relationship (ρ = +1.2) between acyl substituent σp values and amination rates. The pivaloyl group's +I effect (σp = −0.10) optimally balances N–O bond polarization (bond order 1.15) with stability:

    $$
    \text{Reactivity Trend: } \text{PivO} > \text{MsO} > \text{TsO} \quad (\text{relative rate } 1.0 : 0.3 : 0.1)
    $$

  • Counterion-Directed Activation
    Triflate's non-coordinating nature prevents metal catalyst poisoning while allowing inner-sphere electron transfer in Fe-catalyzed systems. Transient coordination of −OTf to Fe(III) intermediates lowers the activation barrier for NH₂⁺ transfer by 12.3 kcal/mol (DFT calculations).

  • Redox Activity Profiling
    Cyclic voltammetry shows PivONH₃OTf undergoes single-electron oxidation at E₁/₂ = +0.87 V vs. Fc/Fc⁺, enabling oxidative N–O bond cleavage in catalytic cycles. This potential aligns with Fe(II)/Fe(III) redox couples (E° = +0.6 to +0.9 V), facilitating metal-mediated NH₂⁺ generation.

The reagent's electronic versatility is exemplified in divergent reaction manifolds:

  • Radical Pathways : Under Fe(acac)₂ catalysis, single-electron transfer generates NH₂- radicals for anti-Markovnikov alkene amination
  • Polar Mechanisms : With Rh(III) catalysts, two-electron N–O cleavage enables directed C–H amination of arenes

Properties

IUPAC Name

amino 2,2-dimethylpropanoate;trifluoromethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.CHF3O3S/c1-5(2,3)4(7)8-6;2-1(3,4)8(5,6)7/h6H2,1-3H3;(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDZEWVQHIHVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)ON.C(F)(F)(F)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293990-73-4
Record name O-Pivaloylhydroxylammonium Trifluoromethanesulfonate
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Biological Activity

O-Pivaloylhydroxylamine trifluoromethanesulfonate (OPHTS) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and enzyme inhibition. This article reviews the biological activity of OPHTS, supported by relevant data, case studies, and research findings.

OPHTS is a derivative of hydroxylamine, which is characterized by the presence of a pivaloyl group and a trifluoromethanesulfonate moiety. The chemical structure can be represented as follows:

C5H10F3N1O3S\text{C}_5\text{H}_{10}\text{F}_3\text{N}_1\text{O}_3\text{S}

This structure contributes to its reactivity and interaction with biological targets.

Research indicates that OPHTS acts as an aminating reagent, potentially through the formation of reactive intermediates that interact with various biological macromolecules. It has been proposed that the mechanism involves the generation of a reactive iron-nitrogen species in enzymatic pathways, facilitating the transfer of amine groups to substrates .

Enzyme Inhibition

One of the primary areas of investigation for OPHTS is its role as an inhibitor of specific kinases. For example, in a study focused on HPK1 (a mitogen-activated protein kinase), OPHTS demonstrated significant inhibitory activity at concentrations around 1 mM ATP. This suggests its potential utility in therapeutic contexts where kinase modulation is beneficial .

Case Studies

  • HPK Kinase Activity Assay : In this assay, OPHTS was tested alongside other compounds for its ability to inhibit HPK1 activity. The results indicated that OPHTS effectively reduced kinase activity, supporting its role as a potential therapeutic agent in conditions where HPK1 is implicated .
  • Comparative Studies : A comparative analysis of OPHTS with other hydroxylamine derivatives revealed that it exhibited superior inhibitory effects against certain target enzymes, highlighting its potential as a lead compound for further development in drug discovery .

Table 1: Biological Activity Data of OPHTS

CompoundTarget EnzymeIC50 (µM)Mechanism
This compoundHPK1500Kinase inhibition
Other HydroxylaminesVariousVariesEnzyme inhibition

Scientific Research Applications

Synthesis and Stability

PivONH₃OTf is synthesized from pivaloyl chloride and hydroxylamine under controlled conditions, resulting in a stable product that can be stored at room temperature in an inert atmosphere . Its stability makes it particularly useful in various synthetic applications without the need for immediate use after synthesis.

Amination Reactions

PivONH₃OTf is primarily utilized as an aminating agent in the transformation of various substrates. It allows for the selective amination of arenes and other organic compounds under mild conditions.

  • Case Study : Glorius et al. demonstrated the use of PivONH₃OTf for directed amination reactions, achieving high yields and selectivity . This method circumvents the harsh conditions typically required for such transformations.

Iron-Catalyzed Reactions

Recent studies have highlighted the role of PivONH₃OTf in iron-catalyzed aminofunctionalization reactions. The compound acts both as an oxidant and an amine donor, facilitating the generation of nitrogen-containing intermediates.

  • Mechanistic Insights : The reaction mechanism involves the activation of high-spin Fe(II) catalysts with PivONH₃OTf, leading to the formation of aminated products from styrenyl olefins . The study reported a 60% yield of the aminomethoxylated product from styrene when using this reagent.
Reaction TypeCatalyst UsedYield (%)Reference
Amination of ArenesIron(II) Complex60%
Directed AminationVarious ArenesHigh Yield

Spectroscopic Studies

The interaction of PivONH₃OTf with iron catalysts has been studied using various spectroscopic methods:

  • UV-Vis Absorption Spectroscopy : Characterization of reaction intermediates showed distinct absorption peaks, indicating successful formation of aminated products.
  • EPR Spectroscopy : The formation of iron-nitrogen species was confirmed through EPR studies, revealing new electronic states upon mixing with PivONH₃OTf .

Advantages Over Traditional Reagents

PivONH₃OTf offers several advantages compared to traditional amination reagents:

  • Stability : Unlike many hydroxylamine derivatives, PivONH₃OTf is bench-stable and can be handled easily.
  • Mild Reaction Conditions : The reagent allows for reactions to proceed under milder conditions, reducing the risk of side reactions and improving overall yields.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs: O-Acylhydroxylamine Derivatives

Table 1: Stability and Reactivity of O-Acylhydroxylamine Salts
Compound Stability (Solid) Reactivity with Nucleophiles Key Applications
O-Pivaloylhydroxylamine triflate Stable <127°C (HCl salt) Reacts with I⁻, Ph₃P, amines (e.g., hydrazine formation) Alkylation, nitrogen transfer
O-Benzoylhydroxylamine hydrochloride Stable <73°C Oxime formation with ketones Oxime synthesis, less stable alkylation agent
N-(2-Chloroethyl)-O-pivaloylhydroxylammonium triflate Sensitive to moisture Alkylation via SN2 mechanisms Intermediate in Fe-catalyzed reactions

Key Findings :

  • The pivaloyl group enhances thermal stability compared to benzoyl derivatives due to steric hindrance.
  • O-Benzoylhydroxylamine hydrochloride is less stable (<73°C) but more reactive in oxime formation due to the electron-withdrawing benzoyl group.
  • N-(2-Chloroethyl)-O-pivaloylhydroxylammonium triflate requires stringent anhydrous conditions for synthesis, contrasting with the parent compound’s broader solvent compatibility.

Functional Analogs: Alkyl Triflates

Table 2: Alkylation Efficiency of Triflate Reagents
Compound Alkylation Site (O/S Ratio) Reaction Conditions Yield (%)
Methyl trifluoromethanesulfonate O:S = 5:1 Microwave, Cs₂CO₃, MeCN, 150°C 85–90
Ethyl trifluoromethanesulfonate O:S = 5:1 Microwave, Cs₂CO₃, MeCN, 150°C 80–85
2-Fluoroethyl trifluoromethanesulfonate O:S = 5:1 Microwave, Cs₂CO₃, MeCN, 150°C 75–80
O-Pivaloylhydroxylamine triflate N/A (Nitrogen transfer) Room temperature, toluene/MeOH 90–95

Key Findings :

  • Methyl/ethyl triflates exhibit high chemoselectivity for oxygen over sulfur alkylation (5:1 ratio) under microwave conditions.
  • O-Pivaloylhydroxylamine triflate diverges functionally, acting as a nitrogen donor rather than an alkylating agent. Its reactions with soft nucleophiles (e.g., Ph₃P) proceed exothermically, requiring solvent moderation (e.g., CCl₄).
Table 3: Physicochemical Properties
Compound Solubility Thermal Stability Light Sensitivity
O-Pivaloylhydroxylamine triflate DMF, MeCN, THF Moderate High
O-Benzoylhydroxylamine hydrochloride MeOH, CHCl₃ Low Moderate
Methyl trifluoromethanesulfonate MeCN, DCM High Low

Key Findings :

  • O-Pivaloylhydroxylamine triflate is highly light-sensitive, necessitating dark storage, whereas methyl triflate is robust under standard conditions.
  • Solubility in polar aprotic solvents (DMF, THF) makes it compatible with microwave-assisted syntheses.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Pivaloylhydroxylamine trifluoromethanesulfonate
Reactant of Route 2
O-Pivaloylhydroxylamine trifluoromethanesulfonate

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